[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone
Overview
Description
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine moiety, and a methanone group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy and propan-2-yloxy groups. The pyridine moiety is then attached, and the final step involves the formation of the methanone group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The pyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanone group may produce an alcohol.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit an enzyme involved in inflammation, reducing the production of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone
- [(3S,4S)-3-hydroxy-4-ethoxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone
Uniqueness
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, pyridine moiety, and methanone group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)27-20-13-24(12-19(20)25)21(26)17-7-4-8-18(15(17)3)23-11-16-6-5-9-22-10-16/h4-10,14,19-20,23,25H,11-13H2,1-3H3/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRGOFOEGSGOJM-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)N3CC(C(C3)OC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)N3C[C@@H]([C@H](C3)OC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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